REACTION_SMILES
|
[CH3:25][OH:26].[CH3:2][NH+:3]1[CH:4]([CH3:9])[N:5]([CH3:8])[CH:6]=[CH:7]1.[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]12.[I-:1].[K+:11].[OH-:10].[OH2:24]>>[CH3:2][NH+:3]1[CH:4]([CH:9]=[CH:12][c:14]2[cH:15][cH:16][cH:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[N:5]([CH3:8])[CH:6]=[CH:7]1.[I-:1]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1N(C)C=C[NH+]1C
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=Cc1cccc2ccccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C[NH+](C)C1C=Cc1cccc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:25][OH:26].[CH3:2][NH+:3]1[CH:4]([CH3:9])[N:5]([CH3:8])[CH:6]=[CH:7]1.[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]12.[I-:1].[K+:11].[OH-:10].[OH2:24]>>[CH3:2][NH+:3]1[CH:4]([CH:9]=[CH:12][c:14]2[cH:15][cH:16][cH:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[N:5]([CH3:8])[CH:6]=[CH:7]1.[I-:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1N(C)C=C[NH+]1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C[NH+](C)C1C=Cc1cccc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:25][OH:26].[CH3:2][NH+:3]1[CH:4]([CH3:9])[N:5]([CH3:8])[CH:6]=[CH:7]1.[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]12.[I-:1].[K+:11].[OH-:10].[OH2:24]>>[CH3:2][NH+:3]1[CH:4]([CH:9]=[CH:12][c:14]2[cH:15][cH:16][cH:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[N:5]([CH3:8])[CH:6]=[CH:7]1.[I-:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1N(C)C=C[NH+]1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C[NH+](C)C1C=Cc1cccc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:25][OH:26].[CH3:2][NH+:3]1[CH:4]([CH3:9])[N:5]([CH3:8])[CH:6]=[CH:7]1.[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]12.[I-:1].[K+:11].[OH-:10].[OH2:24]>>[CH3:2][NH+:3]1[CH:4]([CH:9]=[CH:12][c:14]2[cH:15][cH:16][cH:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[N:5]([CH3:8])[CH:6]=[CH:7]1.[I-:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1N(C)C=C[NH+]1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C[NH+](C)C1C=Cc1cccc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |